(1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H13F3N4O and its molecular weight is 238.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Application in Catalytic Reactions An easily accessible prolinol derived ligand closely related to the queried compound showed effectiveness in catalytic enantioselective additions, specifically the addition of terminal alkynes to cyclic imines, using dimethylzinc under mild conditions. This resulted in high yields and excellent enantioselectivities, producing chiral propargylic sulfamidates (Munck et al., 2017).
Role in Cycloaddition Reactions Compounds structurally akin to the one were involved in 1,3-cycloaddition reactions. Treatment with certain dipolarophiles led to unique products via an unusual reaction pathway, showcasing the potential of such compounds in facilitating complex chemical transformations (Zanirato, 2002).
Synthesis of Medicinal and Agrochemical Compounds Certain pyrrolidinone derivatives, structurally related to the queried compound, demonstrated utility in the synthesis of agrochemicals and medicinal compounds, signifying the importance of such structural moieties in pharmaceutical and agricultural sectors (Ghelfi et al., 2003).
Construction of Polyheterocyclic Systems Multicomponent reactions involving proline and structurally similar compounds resulted in unique polyheterocyclic systems, highlighting the role of these compounds in constructing complex molecular architectures, which could be pivotal in material science or drug design (Cao et al., 2019).
Properties
IUPAC Name |
[1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c9-8(10,11)7(6-16)1-3-15(5-7)4-2-13-14-12/h16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDAPSANVZJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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